N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide
CAS No.: 941905-71-1
Cat. No.: VC6870674
Molecular Formula: C20H28N2O2
Molecular Weight: 328.456
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941905-71-1 |
|---|---|
| Molecular Formula | C20H28N2O2 |
| Molecular Weight | 328.456 |
| IUPAC Name | N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C20H28N2O2/c1-14(2)13-22-18-10-9-17(12-16(18)8-11-19(22)23)21-20(24)15-6-4-3-5-7-15/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | IDCZRCAXJJCWHM-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Introduction
Synthesis Methods
The synthesis of compounds with similar structures typically involves multi-step organic synthesis techniques. For tetrahydroquinoline derivatives, common methods include the condensation of appropriate tetrahydroquinoline derivatives with carboxylic acid derivatives. Catalysts such as palladium or rhodium may be used to facilitate coupling reactions and improve yields.
Biological Activities
While specific biological activities of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide are not detailed in the literature, related compounds featuring tetrahydroquinoline cores have shown potential in various biological activities, including anticancer properties and neuroprotective effects .
Research Findings and Potential Applications
Given the lack of specific data on this compound, it is essential to consider the broader context of tetrahydroquinoline derivatives. These compounds have been investigated for their potential in medicinal chemistry, particularly in areas such as neuropharmacology and oncology. Further research is necessary to elucidate the precise mechanisms underlying the biological activities of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide and to evaluate its efficacy in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume